Home > Products > Screening Compounds P106514 > 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one -

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one

Catalog Number: EVT-11012363
CAS Number:
Molecular Formula: C25H30N2O2
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases, which are crucial in regulating the cell cycle. The structure of this compound includes a biphenyl group, a piperazine moiety, and a cyclopentyl group, contributing to its unique properties and biological activities.

Source

The compound has been referenced in various patent documents and chemical databases, indicating its significance in pharmaceutical research. Notably, it has been associated with studies aimed at developing new therapeutic agents targeting specific biological pathways, particularly in oncology .

Classification

This compound can be classified as:

  • Chemical Class: Piperazine derivative
  • Functional Groups: Ketone, amide
  • Molecular Formula: C25H26N2O
Synthesis Analysis

Methods

The synthesis of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one typically involves several steps:

  1. Formation of the Piperazine Ring: The initial step often involves the reaction of 4-biphenylcarbonyl chloride with piperazine to form the corresponding piperazine derivative.
  2. Addition of Cyclopentyl Group: The cyclopentyl moiety is introduced through alkylation reactions, where a cyclopentyl halide reacts with the piperazine derivative.
  3. Final Ketone Formation: The final step involves oxidation or acylation processes to convert the intermediate into the desired ketone structure.

Technical Details

The synthesis may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) under controlled temperatures to ensure high yields and purity of the final product .

Molecular Structure Analysis

Data

  • Molecular Weight: 398.49 g/mol
  • Melting Point: Specific data on melting point may vary based on purity and synthesis method.
  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for ketones and amides:

  1. Nucleophilic Addition: The carbonyl group can participate in nucleophilic addition reactions with various nucleophiles.
  2. Reduction Reactions: Reduction of the ketone can yield secondary alcohols.
  3. Acidic Hydrolysis: Under acidic conditions, hydrolysis can lead to the breakdown of the piperazine ring.

Technical Details

These reactions are often carried out under controlled conditions to prevent side reactions. For example, reduction might utilize lithium aluminum hydride as a reducing agent under an inert atmosphere .

Mechanism of Action

Process

The mechanism of action for 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one primarily involves inhibition of cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of CDKs, this compound disrupts their activity, leading to cell cycle arrest and potential apoptosis in cancer cells.

Data

Studies have shown that compounds with similar structures exhibit significant inhibitory effects on CDK2 and CDK4/6, making them potential candidates for cancer therapeutics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during storage and handling.

Relevant analyses such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Applications

Scientific Uses

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one has potential applications in:

  • Cancer Research: As a CDK inhibitor, it is being studied for its ability to halt cancer cell proliferation.
  • Pharmaceutical Development: It serves as a lead compound for developing new anticancer drugs targeting specific kinases involved in tumor growth.

The ongoing research aims to optimize its efficacy and reduce potential side effects through structural modifications .

Introduction and Research Significance

Structural Classification within Piperazine-Based Bioactive Compounds

The compound occupies a distinct chemical space within piperazine-based bioactive molecules, integrating three pharmacophoric elements that collectively influence target binding and physicochemical properties. The biphenyl-4-ylcarbonyl group attached to the piperazine nitrogen provides substantial planar aromatic surface area essential for π-π stacking interactions within kinase hydrophobic pockets. This motif demonstrates structural parallels with established kinase inhibitors, where biphenyl systems facilitate deep penetration into active sites [3] [9]. The central piperazine ring serves as a conformationally flexible spacer that optimally positions both the biphenyl carbonyl and cyclopentylpropanone groups while contributing hydrogen-bonding capabilities through its nitrogen atoms. This flexibility potentially enables adaptation to diverse kinase conformations [4] [6].

The 3-cyclopentylpropan-1-one chain differentiates this compound through its alicyclic hydrocarbon appendage. The cyclopentyl group introduces three-dimensional bulk and lipophilicity (calculated XLogP3: 4.8), which may enhance binding to less conserved kinase regions beyond the ATP pocket, potentially improving selectivity [4] . This structural combination yields a molecule with balanced amphiphilic character (hydrogen bond acceptor count: 2; hydrogen bond donor count: 0), facilitating membrane permeability while retaining sufficient polar surface area (78.1 Ų) for aqueous solubility [4].

Table 1: Structural Features of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one Compared to Representative Piperazine Bioactives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural MotifsReported Target
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-oneC₂₅H₃₀N₂O₂390.5Biphenylcarbonyl-piperazine, cyclopentylpropanoneKinases (CDK, ILK)
Biphenyl-4-yl[4-(4-chlorophenyl)piperazin-1-yl]methanoneC₂₃H₂₁ClN₂O376.9Biphenylcarbonyl-piperazine, chlorophenylNot specified
N-Methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamideC₃₇H₃₆F₃N₅O647.7Trifluoromethylbiphenyl, pyrazole, piperazineILK (IC₅₀: 0.6 μM)
1-((1,1'-biphenyl)-4-ylcarbonyl)-4-(3-chlorophenyl)piperazineC₂₃H₂₁ClN₂O376.9Biphenylcarbonyl-piperazine, chlorophenylNot specified

The compound exhibits synthetic versatility through its carbonyl groups, which serve as sites for nucleophilic addition, reduction, and condensation reactions. This reactivity enables efficient generation of structural analogs for structure-activity relationship studies. For instance, reduction of the carbonyl groups could yield alcohol derivatives, while condensation with amines could produce imine or amide variants—strategies employed in kinase inhibitor optimization [4]. The molecule’s structural framework aligns with privileged scaffolds observed in cyclin-dependent kinase (CDK) and integrin-linked kinase (ILK) inhibitors, where similar bifunctional aromatic systems engage hinge regions through complementary hydrogen bonding [9].

Rationale for Target Selection in Kinase Inhibition Research

The structural architecture of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one provides compelling rationale for its investigation as a kinase inhibitor lead. Kinase-targeted drug discovery prioritizes compounds capable of interacting with both conserved and unique structural elements within the ATP-binding site and adjacent hydrophobic regions. The biphenyl motif mirrors pharmacophores in established kinase inhibitors where extended aromatic systems facilitate deep binding within the hydrophobic back pocket of kinases. Research on structurally analogous compounds demonstrates that the biphenyl group supports π-stacking with phenylalanine residues in the DFG motif, a critical regulatory region governing kinase activation [3] [9].

The compound’s cyclopentylpropanone chain offers strategic advantages for achieving kinase selectivity—a persistent challenge in inhibitor development. Kinase domains contain variable hydrophobic pockets adjacent to the ATP-binding site, particularly in the αC-helix and catalytic loop regions. The cyclopentyl group’s alicyclic nature provides three-dimensional bulk that may exploit these less-conserved spaces, potentially reducing off-target binding. This approach aligns with successful selectivity strategies observed in inhibitors targeting CDK2, where steric complementarity with a specific hydrophobic pocket conferred target specificity [9]. Molecular modeling studies of analogous compounds suggest cyclopentyl moieties can achieve optimal van der Waals contacts with these regions [4].

The piperazine linker contributes to target engagement through multiple mechanisms. Its conformational flexibility allows the biphenyl and cyclopentyl groups to adopt orientations maximizing complementary interactions within the kinase binding cleft. Additionally, the piperazine nitrogen atoms can form critical hydrogen bonds with kinase hinge region residues or backbone carbonyls—interactions essential for inhibitory potency. Research on related ILK inhibitors demonstrates that modifications to the piperazine moiety significantly impact kinase binding affinity and specificity. For example, replacing piperazine with morpholine abolished inhibitory activity in structurally similar compounds, underscoring this component’s critical role [3].

Table 2: Synthesis Strategies for 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one and Derivatives

Synthetic StepKey Reagents/ConditionsIntermediatesYield Optimization Approaches
Piperazine Core FormationCyclization of dihaloalkanes with amines; reductive aminationN-substituted piperazinesMicrowave-assisted cyclization; catalyst optimization
Biphenyl Carbonyl IntroductionFriedel-Crafts acylation; Suzuki coupling for biphenyl assembly4-biphenylcarbonyl chloridePalladium-catalyzed coupling efficiency enhancement
Cyclopentyl Group AttachmentAlkylation with cyclopentylpropyl halides; enolate chemistry3-cyclopentylpropanoic acid derivativesPhase-transfer catalysis; optimized halogenation
Final CouplingAmide bond formation (DCC, EDC·HCl); nucleophilic substitutionBiphenylcarbonyl-piperazine intermediateCarbodiimide coupling agents; DMAP catalysis
PurificationRecrystallization; silica gel chromatographyCrude productGradient solvent systems; preparative HPLC

Structural conservation across kinase targets enables initial broad screening, while the compound’s modular design facilitates focused optimization against specific kinases. Research on analogous compounds demonstrates that the trifluoromethylbiphenyl-piperazine scaffold can inhibit ILK with IC₅₀ values approaching 0.6 μM [3]. Similarly, the compound’s structural similarity to CDK2 inhibitor scaffolds, particularly the cyclopentyl group’s mimicry of hydrophobic substituents in established inhibitors, supports its potential as a CDK inhibitor lead [9]. This multi-kinase targeting potential positions it as a valuable chemical probe for exploring kinase signaling networks in oncology.

Research Landscape and Knowledge Gaps

The current kinase inhibitor landscape reveals significant opportunities for compounds with the structural features of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one. Despite over 120 approved small-molecule kinase inhibitors targeting approximately 60 kinases, nearly 70% of the human kinome remains therapeutically unexplored, with approximately 30% of kinases lacking sufficient research attention [9]. This unexplored space includes several CDK and ILK family members implicated in oncogenesis, where novel inhibitors could address resistance mechanisms limiting current therapies. The compound’s unique combination of a conformationally flexible piperazine core, extended biphenyl system, and sterically defined cyclopentyl group offers potential for targeting these underexplored kinases.

Significant knowledge gaps exist regarding this specific compound’s structure-activity relationships and target spectrum. While its structural analogs demonstrate promising activity against ILK and CDKs, systematic profiling across diverse kinase families remains unavailable. Research indicates that minor structural modifications dramatically impact activity: shortening the carbon chain between the piperazine and carbonyl group, replacing cyclopentyl with smaller alkyl groups, or substituting the biphenyl with phenanthrene significantly reduced potency in closely related compounds [3]. These findings underscore the need for comprehensive structure-activity relationship studies to map how specific structural variations affect potency, selectivity, and physicochemical properties.

Table 3: Key Research Gaps and Opportunities for 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one

Research DomainCurrent Knowledge GapExperimental ApproachPotential Impact
Target SpectrumLimited data on specific kinase targetsBroad kinome screening; cellular phosphorylation profilingIdentification of primary targets and polypharmacology
Structure-Activity RelationshipsUnoptimized scaffoldSynthesis of analogs with modified biphenyl, cyclopentyl, and linker regionsEnhanced potency and selectivity; reduced off-target effects
Binding Mode PredictionLack of crystallographic dataMolecular docking studies; X-ray co-crystallizationRational design of next-generation inhibitors
Cellular MechanismUnknown effects on signaling networksPhosphoproteomics; transcriptomic analysis in cancer cell linesValidation of mechanism; biomarker identification
Computational OptimizationUnderexplored predictive modelingMachine learning for activity prediction; molecular dynamics simulationsAccelerated lead optimization

The emergence of computational technologies presents unprecedented opportunities to accelerate this compound’s development. Artificial intelligence and machine learning approaches can predict binding affinities across the kinome, identify structural modifications to enhance selectivity, and optimize pharmacokinetic properties in silico before synthesis [9]. Molecular dynamics simulations could elucidate how the cyclopentyl group influences kinase conformation and binding stability—information critical for overcoming resistance mutations. Additionally, computational prediction of blood-brain barrier permeability could expand its applicability to intracranial malignancies, an area gaining importance in kinase inhibitor development [9].

The synthesis strategy documented for this compound enables efficient analog generation to address these gaps. The convergent synthesis approach—constructing the biphenylcarbonyl-piperazine unit separately from the cyclopentylpropanone chain before final coupling—facilitates modular modifications at each domain [4] . This synthetic accessibility, combined with computational design tools, positions this compound as an ideal scaffold for exploring novel chemical space in kinase inhibition, particularly targeting underexplored kinases with structural features complementary to its unique three-dimensional structure.

Properties

Product Name

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one

IUPAC Name

3-cyclopentyl-1-[4-(4-phenylbenzoyl)piperazin-1-yl]propan-1-one

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C25H30N2O2/c28-24(15-10-20-6-4-5-7-20)26-16-18-27(19-17-26)25(29)23-13-11-22(12-14-23)21-8-2-1-3-9-21/h1-3,8-9,11-14,20H,4-7,10,15-19H2

InChI Key

KMMLPFIOBFQPRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.